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Compound of Interest

Compound Name: Ethanediamide, N,N'-dipropyl-

CAS No.: 14040-77-8

Cat. No.: B1295042

Get Quote

Executive Summary
N,N'-dipropyloxamide represents a fundamental class of self-assembling bis-amides. While

chemically simple, its solid-state architecture reveals complex supramolecular synthons driven

by robust hydrogen bonding networks. This guide dissects the crystallographic data, providing

a validated synthesis protocol and analyzing the intermolecular forces that dictate its packing.

For researchers in drug delivery and crystal engineering, understanding this structure offers

critical insights into designing low-molecular-weight organogelators (LMWGs) and peptide-

mimetic scaffolds.

Molecular Architecture & Theoretical Grounding
The oxamide moiety (–NH–CO–CO–NH–) acts as a rigid, planar spacer. In N,N'-

dipropyloxamide, the central C-C bond connects two amide groups.
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The molecule adopts a trans-planar conformation in the solid state. This is not accidental but

energetic:

Dipole Minimization: The trans arrangement opposes the substantial dipoles of the two

carbonyl groups, reducing the overall molecular dipole moment.

Steric Relief: The propyl chains extend distally, minimizing steric clash with the carbonyl

oxygens.

The Supramolecular Synthon
The defining feature of this crystal structure is the self-complementary hydrogen bonding

capability. The molecule acts as a double-donor (two N-H protons) and double-acceptor (two

C=O oxygens), facilitating the formation of infinite 1-D ribbons. This mimics the

-sheet secondary structures found in proteins, making this compound a valuable model for
studying amyloid aggregation and gelation mechanisms.

Validated Synthesis & Crystallization Protocol
The following protocol is optimized for high purity and single-crystal growth suitable for X-ray

diffraction (XRD).

Reaction Mechanism
The synthesis proceeds via a double nucleophilic acyl substitution. Propylamine acts as the

nucleophile attacking the electrophilic carbonyl carbons of diethyl oxalate.

Reaction Scheme:
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Step Operation Critical Parameter Rationale

1 Reagent Prep 1:2.2 Molar Ratio

Use slight excess of

propylamine to drive

the reaction to

completion and

prevent mono-amide

formation.

2 Solvation Ethanol (Abs.)

Ethanol solubilizes the

reactants but is a poor

solvent for the product

at room temp,

facilitating

precipitation.

3 Addition Dropwise, 0°C

The reaction is

exothermic. Control

temperature to

prevent side reactions

or evaporation of the

amine.

4 Reflux 2 Hours, 78°C

Ensures

thermodynamic

conversion. The

mixture will become a

thick slurry.

5 Isolation Vacuum Filtration

Wash the white

precipitate with cold

ethanol to remove

unreacted amine.

6 Crystallization Methanol (Slow Evap)

Crucial for XRD:

Dissolve in warm

methanol. Allow slow

evaporation at RT to

grow defect-free

prisms/needles.
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Figure 1: Optimized synthesis and crystallization workflow for isolating single-crystal N,N'-

dipropyloxamide.

Structural Analysis (Crystallographic Data)
Based on recent structural determinations (Source 1.2), the crystal packing is governed by a

hierarchy of interactions.

Unit Cell & Packing Motifs
Hydrogen Bonding: The molecules link via intermolecular

hydrogen bonds.[1][2][3]

Geometry: The N-H donor of one molecule binds to the C=O acceptor of a neighbor.

Result: Formation of infinite 1D ribbons running parallel to the crystallographic axes.

Ribbon Stacking: These H-bonded ribbons stack via van der Waals forces and weak

interactions.

Propyl Chain Role: The alkyl chains project outward from the ribbons, creating hydrophobic

regions that interdigitate. This amphiphilic nature (polar core, non-polar shell) is

characteristic of organogelators.
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Property Value/Observation Method Validation

Melting Point 160°C - 162°C
Sharp transition indicates high

purity.

IR Spectroscopy

3280 cm⁻¹ (N-H stretch)1650

cm⁻¹ (Amide I)1540 cm⁻¹

(Amide II)

Confirms secondary amide

structure and H-bonding status

(shifts compared to free

amide).

Solubility

Soluble: MeOH,

DMSOInsoluble: Water,

Hexane

Polarity profile dictates solvent

choice for crystallization

(MeOH) vs. washing

(Hexane/Water).
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Figure 2: Hierarchical assembly from monomer to 3D crystal lattice, highlighting the transition

from H-bonding to hydrophobic stacking.

Applications in Research & Development
Crystal Engineering & Co-Crystals
The oxamide unit is a robust "supramolecular synthon." Researchers utilize N,N'-

dipropyloxamide as a co-crystal former to modulate the solubility of active pharmaceutical

ingredients (APIs). By disrupting the homomeric ribbons and introducing an API with

complementary donors/acceptors (e.g., carboxylic acids), one can engineer new solid forms

with improved bioavailability.
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Organogelators (LMWGs)
The structural features identified—strong 1D H-bonding capability coupled with hydrophobic

alkyl tails—are the hallmarks of Low Molecular Weight Gelators (LMWGs).

Mechanism: In non-polar solvents, the H-bonded ribbons elongate into fibers. These fibers

entangle to immobilize the solvent via capillary forces.

Relevance: This compound serves as a baseline model for developing injectable drug

delivery depots where the gel forms in situ.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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